Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Description

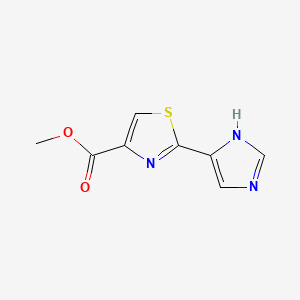

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 4-imidazolyl group and at position 4 with a methyl carboxylate ester. This structure combines two biologically relevant moieties: the thiazole ring, known for its role in medicinal chemistry, and the imidazole group, which can participate in hydrogen bonding and metal coordination.

Properties

Molecular Formula |

C8H7N3O2S |

|---|---|

Molecular Weight |

209.23 g/mol |

IUPAC Name |

methyl 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H7N3O2S/c1-13-8(12)6-3-14-7(11-6)5-2-9-4-10-5/h2-4H,1H3,(H,9,10) |

InChI Key |

JUCPYCRPELCEMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the condensation of α-haloketones or α-dibromoketones with thiourea or thioamides. This method is widely used for synthesizing 2,4-disubstituted thiazoles:

- Reaction of α,α-dibromoketones with thiourea or thioamides in ethanol at room temperature yields 2-amino-4-substituted thiazoles.

- The reaction proceeds rapidly, often within 10–20 minutes, and provides good yields of thiazole derivatives.

One-Pot Bromination and Cyclization

A patented method describes a one-pot synthesis of 2-substituted amino-4-methylthiazole-5-carboxylate derivatives by:

- Bromination of β-ketoesters with N-bromosuccinimide (NBS) in a water/tetrahydrofuran solvent system.

- Subsequent reaction with N-substituted thiourea derivatives under heating.

- Basification and purification yield the desired thiazole derivatives with high purity and yield.

This method simplifies traditional two-step processes and is applicable to various substituted thiazoles, potentially adaptable for this compound synthesis.

Cyclization from α-Acylamino-Carbonyl Compounds

Another approach involves cyclodehydration of α-acylamino-carbonyl compounds to form thiazoles. This method is less common but useful for specific substitutions.

Specific Preparation Routes for this compound

Proposed Synthetic Route

Based on analogies with related compounds and general thiazole synthesis methods, the following route is plausible:

- Preparation of a thioamide or thiourea intermediate containing the imidazole substituent.

- Condensation with an α-halo ester such as methyl 2-bromo-4-oxobutanoate or α-bromoketone derivative to induce cyclization forming the thiazole ring.

- Esterification or direct use of methyl ester-containing starting materials to retain the methyl carboxylate group at position 4.

This route aligns with the condensation methods described in literature for similar compounds.

Example from Related Literature

- Synthesis of methyl 2-amino-5-substituted thiazole-4-carboxylates has been achieved by reacting phenylacetaldehyde with methyl dichloroacetate in the presence of sodium methoxide, followed by thiourea addition and cyclization.

- For this compound, replacing the phenylacetaldehyde with an imidazole-containing aldehyde or equivalent precursor would be the key step.

Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of β-ketoester | N-Bromosuccinimide, THF/H2O, heating | >80 | One-pot process simplifies bromination |

| Cyclization with thiourea | N-substituted thiourea derivative, water bath heating | 70–90 | Forms 2-substituted amino thiazole salts |

| Basification & Purification | Ammonia solution, filtration, recrystallization | - | High purity products obtained |

| Alternative condensation | α,α-Dibromoketone + thiourea in ethanol, room temp | 60–80 | Rapid reaction, mild conditions |

Analytical Characterization

Typical characterization methods for these compounds include:

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows signals corresponding to methyl ester (singlet ~3.6 ppm), thiazole and imidazole protons.

- $$^{13}C$$ NMR confirms carbonyl carbons (~165-170 ppm) and aromatic carbons.

- Infrared Spectroscopy (IR):

- Ester C=O stretch near 1680-1700 cm$$^{-1}$$.

- NH stretches if amino groups present.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with $$C8H7N3O2S$$ (m/z 209).

- Melting Point:

- Dependent on purity and substitution pattern; useful for confirmation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot bromination & cyclization | β-Ketoester + NBS + thiourea | THF/H2O, heat, ammonia basification | Simple, high yield, versatile | Requires careful control of bromination |

| Hantzsch condensation | α,α-Dibromoketone + thiourea | Ethanol, room temperature | Mild conditions, rapid reaction | Limited to certain substituents |

| Cyclodehydration | α-Acylamino-carbonyl compound | Dehydrating agents, heating | Useful for specific derivatives | More complex starting materials |

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is typically synthesized via cycloaddition or coupling reactions. Key steps include:

-

Cycloaddition with ethyl isocyanoacetate : Reaction of imidoyl chlorides (e.g., from 4-bromophenyl or 4-fluorophenyl precursors) with ethyl isocyanoacetate under basic conditions (DBU/THF, −78°C to RT) yields 1,5-diaryl-substituted imidazole-thiazole hybrids .

-

Esterification : Methylation of the carboxylic acid intermediate (e.g., using methanol/H<sup>+</sup>) generates the final ester .

Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 0.1M NaOH, reflux | 2-(4-Imidazolyl)thiazole-4-carboxylic acid | 68–83% | |

| 7M HCl, RT | Partial hydrolysis to thiazoline derivatives | 45% |

Hydrolysis in concentrated HCl produces unstable intermediates like thioamide-diamides, which further degrade to imides and acetic acid .

Alkylation and Acylation

The imidazole NH and thiazole sulfur are nucleophilic sites:

-

Alkylation : Treatment with alkyl halides (e.g., bromoacetamide) at the imidazole NH forms N-alkylated derivatives. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits β-ketoacyl synthase enzymes (IC<sub>50</sub> = 2.43 µM) .

-

Acylation : Reaction with acyl chlorides (e.g., 2-trifluoromethoxybenzoyl chloride) in THF/DIEA yields acylated products (48–64% yields) .

Photooxidation with Singlet Oxygen (¹O₂)

The thiazole ring reacts with ¹O₂ via a Baeyer–Villiger-like mechanism:

| Substituent | Reaction Rate (×10⁸ M⁻¹s⁻¹) | Major Product |

|---|---|---|

| 4-Carboxamide | 3.1 | Imide + formic acid |

| 5-Methyl | 9.6 | Triamide (stable) |

Electron-withdrawing groups (e.g., carboxamide) reduce reactivity, while electron-donating groups (e.g., methyl) accelerate oxidation .

Cross-Coupling and Heterocycle Functionalization

-

Suzuki–Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiazole C5 position .

-

Cyclization : Intramolecular reactions with hydrazine yield imidazo[2,1-b]thiazole derivatives, enhancing pharmacological activity .

Biological Activity and Selectivity

Derivatives exhibit dissociative bioactivity:

-

Antimycobacterial activity : Methyl 2-amino-5-benzylthiazole-4-carboxylate shows MIC = 0.06 µg/ml against M. tuberculosis H37Rv .

-

Enzyme inhibition : Bromoacetamido derivatives selectively alkylate catalytic cysteine residues in β-ketoacyl synthases .

This compound’s versatility in synthesis, functionalization, and bioactivity underscores its potential in medicinal chemistry. Future studies should explore its applications in targeted drug delivery and photodynamic therapy.

Scientific Research Applications

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate include:

Key Research Findings

Biological Activity: AVX420 and AVX235, which differ only in alkyl chain length (heptyloxy vs. octylphenoxy), show distinct IC50 values in hematological cancer cell lines (8.5 µM vs. 11.9 µM), suggesting that hydrophobicity and steric effects influence potency . The absence of activity data for this compound precludes direct comparison, but its imidazole group may enhance target binding via H-bonding or metal coordination, as seen in imidazole-containing metalloenzyme inhibitors .

Synthetic Routes: Thiazole-4-carboxylates are commonly synthesized via cyclization reactions or coupling using reagents like DCC/HOBt. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate is prepared from nitriles and ethyl 2-bromoacetoacetate , while AVX derivatives involve phenoxy-acetyl side chains .

Physicochemical Properties :

- Substituents critically impact solubility and bioavailability. AVX420’s heptyloxy group enhances membrane permeability, whereas the polar benzamido group in Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate may limit cellular uptake .

Biological Activity

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.

Structure and Properties

The compound features a thiazole ring fused with an imidazole moiety, contributing to its biological activities. The presence of these heterocycles is crucial for the interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : Research indicates that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent cytotoxicity .

- Case Study : A study evaluated the activity of this compound against various cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values of 5 µM and 3 µM respectively, demonstrating its potential as an anticancer agent .

Antioxidant Activity

Thiazole derivatives are known for their antioxidant properties, which are essential for protecting cells from oxidative stress.

- Research Findings : Studies have shown that this compound exhibits significant free radical scavenging activity. It was tested using DPPH and ABTS assays, showing a scavenging percentage of over 70% at a concentration of 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy.

- Mechanism : The compound has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study involving LPS-stimulated macrophages, this compound reduced TNF-α levels by approximately 60% compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is well-documented.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate and its analogs?

- Methodology : The synthesis of thiazole-4-carboxylate derivatives often involves cyclization reactions using thiourea and α-bromoketones or esters under basic conditions. For example, ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea (). Adapting this approach, substituting the bromoacetate with imidazole-containing precursors could yield the target compound.

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to enhance yield and purity. Use spectroscopic techniques (NMR, IR) for structural validation.

Q. How can the structural integrity of this compound be confirmed?

- Analytical Tools :

- X-ray crystallography : Resolve crystal structures using programs like SHELXL ( ).

- Spectroscopy : HRMS for molecular mass (e.g., [M+H]+ = 252.0694 in ), IR for functional groups (e.g., 1626 cm⁻¹ for C=O stretching in ).

- Chromatography : HPLC to assess purity (≥97% as in ).

Q. What in vitro assays are suitable for evaluating its biological activity?

- Approach :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (e.g., MIC = 0.06 µg/ml for a derivative in ).

- Enzyme Inhibition : IC50 determination against targets like β-ketoacyl-ACP synthase (mtFabH; IC50 = 0.95 µg/ml in ).

- Controls : Include reference drugs (e.g., isoniazid for TB) and validate results with triplicate experiments.

Advanced Research Questions

Q. How do structural modifications influence the activity of thiazole-4-carboxylate derivatives?

- SAR Insights :

- Substituent Effects : Adding benzyl groups at position 5 (e.g., methyl 2-amino-5-benzylthiazole-4-carboxylate) enhances anti-TB activity (MIC = 240 nM) but abolishes mtFabH inhibition ( ).

- Halogenation : Bromoacetamido substituents (e.g., 2-(2-bromoacetamido)-5-(3-chlorophenyl)) improve enzyme inhibition (IC50 = 2.43 µM) but reduce whole-cell efficacy ( ).

- Design Strategy : Use computational docking to predict binding modes and prioritize substituents for synthesis.

Q. How can contradictory data between enzyme inhibition and whole-cell activity be resolved?

- Hypothesis Testing :

- Permeability Issues : Assess membrane permeability via log P values (e.g., Log S = -4.04 for a related compound in ).

- Metabolic Stability : Evaluate susceptibility to CYP450 enzymes (e.g., CYP2C19 inhibition in ).

- Experimental Validation : Use efflux pump inhibitors or pro-drug strategies to enhance intracellular concentrations.

Q. What pharmacokinetic challenges are associated with this compound class?

- ADME Profile :

- Absorption : High gastrointestinal absorption predicted (Lipinski compliance in ).

- BBB Penetration : Poor CNS availability due to polar groups (TPSA = 93.45 Ų in ).

- Optimization : Introduce lipophilic substituents to balance solubility and permeability while monitoring CYP inhibition risks.

Q. How can synthetic impurities or degradation products be characterized?

- Degradation Studies :

- Forced Degradation : Expose to heat, light, and humidity, then analyze via LC-MS (e.g., detect sulfoxides from oxidation in ).

- Stability Testing : Store under nitrogen at 2–8°C to prevent decomposition ().

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.